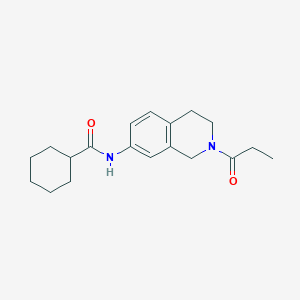

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

Description

N-(2-Propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a bicyclic 1,2,3,4-tetrahydroisoquinoline scaffold substituted at position 2 with a propanoyl group and at position 7 with a cyclohexanecarboxamide moiety. The cyclohexane ring is expected to adopt a chair conformation, a common feature in similar carboxamide derivatives .

Properties

IUPAC Name |

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-2-18(22)21-11-10-14-8-9-17(12-16(14)13-21)20-19(23)15-6-4-3-5-7-15/h8-9,12,15H,2-7,10-11,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATJBFDFHVMJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide typically involves several key steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through methods such as the Bischler-Napieralski reaction, Pictet-Spengler reaction, or Pomeranz-Fritsch reaction.

Introduction of the Propionyl Group: This step involves the acylation of the tetrahydroisoquinoline core with propionyl chloride under basic conditions.

Attachment of the Cyclohexanecarboxamide Moiety: This can be done through amide bond formation using cyclohexanecarboxylic acid and appropriate coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.

Scientific Research Applications

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential neuroprotective effects and its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake.

Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell survival, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Thiourea vs. Tetrahydroisoquinoline: The target compound lacks the thiourea (-NHC(S)NH-) group present in H₂L₉, which is critical for metal chelation and biological activity (e.g., antifungal, antitumor) . Instead, its tetrahydroisoquinoline core may enhance rigidity and receptor-binding specificity, common in alkaloid-derived pharmaceuticals.

- Acyl Substituents: Replacing H₂L₉’s naphthyl group with a propanoyl chain (target compound) reduces aromaticity but improves solubility in nonpolar environments. Compared to the cyclopropanecarbonyl group in ’s analog, the propanoyl group offers greater conformational flexibility .

- Cyclohexane Conformation : Both the target compound and H₂L₉ exhibit a chair conformation, minimizing steric strain and enhancing stability .

Biological Activity

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic compound derived from the tetrahydroisoquinoline family, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C24H30N2O2

- Molecular Weight : 390.52 g/mol

The structure includes a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties.

The biological activity of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes such as cell proliferation and apoptosis. For instance, it may interact with heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), disrupting normal cellular functions.

- Receptor Binding : It exhibits binding affinity to specific receptors in the central nervous system, potentially influencing neurotransmitter systems .

In Vitro Studies

Several studies have investigated the in vitro effects of this compound:

- Antiviral Activity : Research indicated that derivatives of tetrahydroisoquinoline structures demonstrated significant antiviral properties against SARS-CoV-2. For example, a related compound showed an EC50 of 3.15 μM with a selective index exceeding 63.49 .

- Cellular Effects : The compound influences cell signaling pathways by down-regulating ERK2 phosphorylation, which is crucial for various cancer-related signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of SARS-CoV-2 replication | |

| Enzyme Inhibition | Inhibition of Hsp90 and TrxR | |

| Receptor Binding | Affinity for CNS receptors |

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a study involving Vero E6 cells, N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide was tested for its ability to inhibit viral replication. The results indicated that the compound significantly reduced viral load with an EC50 value comparable to established antiviral agents like chloroquine .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary studies suggest that the compound exhibits low toxicity in vitro; however, further in vivo studies are necessary to assess safety comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.